5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS number
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS number
An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS: 1092351-65-9)
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized by medicinal chemists as a "privileged structure."[1][2] Its unique arrangement of nitrogen atoms and aromatic character confers favorable drug-like properties, leading to its incorporation into numerous clinically successful therapeutic agents, including Zolpidem, Alpidem, and Saripidem.[2][3] This bicyclic system serves as a versatile template for designing molecules that can interact with a wide array of biological targets, demonstrating activities ranging from anticancer to antiviral and anti-inflammatory.[2][4]
Within this important class of compounds, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester (CAS Number: 1092351-65-9) emerges as a particularly valuable and strategic building block for drug discovery and development.[5][6] Its structure is pre-functionalized with two distinct and orthogonally reactive handles: a bromine atom at the C5 position and a methyl ester at the C2 position. This design allows for selective, stepwise chemical modifications, enabling the efficient generation of diverse molecular libraries. The C5-bromo group is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the C2-ester provides a gateway to amides, acids, and other functionalities. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis strategy, its reactivity, and its application in modern medicinal chemistry.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester are summarized below. While exhaustive experimental data such as melting and boiling points are not consistently published, vendor-supplied information and theoretical predictions provide a solid foundation for its characterization.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1092351-65-9 | [5][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [5][6] |
| Molecular Weight | 255.07 g/mol | [5][6] |
| Appearance | Solid | [5] |
| MDL Number | MFCD11109379 | [5] |
| SMILES | COC(=O)c1cn2c(Br)cccc2n1 | [5] |
| InChI Key | CKKPLEFSWHGVNO-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data (NMR, MS) can often be requested from suppliers.[6][8] Based on the molecular structure, the following spectral features are anticipated:
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¹ H NMR: The spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the proton on the imidazole ring (C3-H), and a singlet around 3.8-4.0 ppm for the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.
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¹³ C NMR: The carbon spectrum would show signals for the nine unique carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (110-150 ppm), and the methyl carbon of the ester (around 52 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is the signature of a molecule containing one bromine atom. The primary peak would be observed at m/z 254/256.
Synthesis and Mechanistic Rationale
The construction of the imidazo[1,2-a]pyridine core is efficiently achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of step economy, atom economy, and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based MCR that is exceptionally well-suited for synthesizing this scaffold.[7][9][10]
A robust and logical synthetic route to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester involves the acid-catalyzed condensation of three commercially available components: (1) 2-amino-6-bromopyridine, (2) a glyoxal derivative (such as methyl glyoxylate), and (3) an isocyanide (such as methyl isocyanoacetate).
Experimental Protocol (Proposed)
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Step 1: Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as methanol or DMF (0.2 M), add methyl glyoxylate (1.1 eq) and methyl isocyanoacetate (1.1 eq).
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Step 2: Catalysis: Add a catalytic amount of a Lewis or Brønsted acid, such as perchloric acid (HClO₄, 10 mol%) or scandium(III) triflate (Sc(OTf)₃, 10 mol%).[11] The use of an acid catalyst is crucial for activating the imine intermediate toward nucleophilic attack by the isocyanide.
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Step 3: Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
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Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.
Mechanistic Rationale
The GBB reaction proceeds through a well-established cascade mechanism. The initial step is the condensation between the aminopyridine and the aldehyde to form an N-acylimine intermediate. The acid catalyst protonates the imine, activating it for the subsequent nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable imidazo[1,2-a]pyridine ring system.
Caption: Proposed Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Chemical Reactivity & Applications in Drug Discovery
The synthetic utility of this compound lies in its two chemically distinct functional groups, which can be manipulated to create a vast chemical space around the imidazo[1,2-a]pyridine core.
A. Functionalization via the C5-Bromo Group
The bromine atom at the C5 position is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic installation of various substituents to probe structure-activity relationships (SAR).
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of C-C bonds, introducing aryl or heteroaryl groups.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes provides access to alkynylated derivatives, which are valuable precursors and pharmacophores.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the introduction of diverse amine functionalities (primary, secondary, anilines), which are critical for modulating physicochemical properties and target interactions.
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Heck Coupling: Reaction with alkenes under palladium catalysis can be used to append vinyl groups.
B. Transformations of the C2-Methyl Ester
The ester group at the C2 position offers a secondary point for diversification.
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Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid.
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Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the acid with a diverse range of amines, generating libraries of amide derivatives. This is a cornerstone of modern medicinal chemistry for creating peptidomimetics and other bioactive molecules.[9][11]
Caption: Diversification potential of the title compound.
Handling, Storage, and Safety
As with any laboratory chemical, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
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Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8]
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Safety: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of exposure, follow standard laboratory first-aid procedures.
Conclusion
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into the medicinally significant imidazo[1,2-a]pyridine chemical space. Its synthesis via powerful multicomponent reactions and the presence of two orthogonal functional handles for diversification make it an invaluable tool for researchers in drug discovery. By enabling the rapid and systematic exploration of structure-activity relationships, this compound facilitates the development of novel therapeutic agents targeting a wide spectrum of diseases.
References
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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